![molecular formula C12H17N3O B7843034 N-methyl-4-(piperazin-1-yl)benzamide](/img/structure/B7843034.png)
N-methyl-4-(piperazin-1-yl)benzamide
Vue d'ensemble
Description
N-methyl-4-(piperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-(piperazin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-(piperazin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Receptor Affinity
- N-methyl-4-(piperazin-1-yl)benzamide derivatives have been studied for their affinity to dopamine receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring of these compounds have led to the identification of derivatives with moderate affinity for the dopamine D3 receptor. Certain derivatives exhibited high selectivity over D2, D4, 5-HT1A, and alpha1 receptors, making them potential candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and the possibility of (11)C labeling (Leopoldo et al., 2002).
Metabolism in Chronic Myelogenous Leukemia
- The metabolism of Flumatinib, a tyrosine kinase inhibitor containing a N-methyl-4-(piperazin-1-yl)benzamide structure, has been studied in patients with chronic myelogenous leukemia (CML). The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This highlights the metabolic role of N-methyl-4-(piperazin-1-yl)benzamide structures in antineoplastic drugs (Gong et al., 2010).
Electrophoretic Separation Techniques
- Nonaqueous capillary electrophoresis has been used to separate imatinib mesylate and related substances, including N-methyl-4-(piperazin-1-yl)benzamide derivatives. This method is effective for quality control in pharmaceuticals, demonstrating the role of N-methyl-4-(piperazin-1-yl)benzamide derivatives in analytical chemistry (Ye et al., 2012).
Development of Glycine Transporter-1 Inhibitors
- N-methyl-4-(piperazin-1-yl)benzamide derivatives have been explored in the design of glycine transporter-1 (GlyT-1) inhibitors. These derivatives possess in vitro GlyT-1 potency and selectivity, favorable ADME and pharmacological profiles, and are effective in vivo in increasing extracellular glycine levels (Cioffi et al., 2016).
Antibacterial Activity of Metal Complexes
- Benzamides with a piperazine substituent, including N-methyl-4-(piperazin-1-yl)benzamide, have been synthesized and their metal complexes studied for antibacterial activity. The copper complexes of these benzamides showed better activities against several bacteria compared to the free ligands, indicating potential applications in developing antibacterial agents (Khatiwora et al., 2013).
Propriétés
IUPAC Name |
N-methyl-4-piperazin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15/h2-5,14H,6-9H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOQESAWYCGQKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(piperazin-1-yl)benzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.